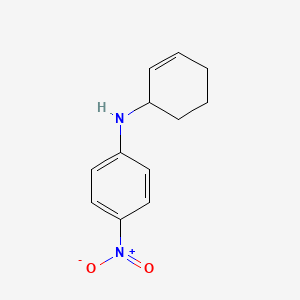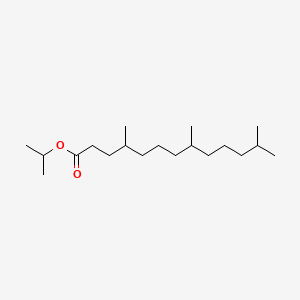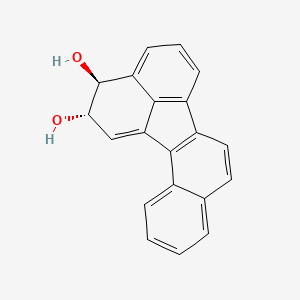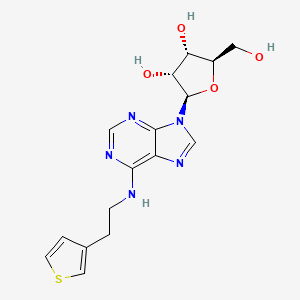
1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the benzothiazole and chlorophenyl groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea typically involves the reaction of 1,2-benzothiazole with 4-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst or a base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea would depend on its specific biological or chemical activity. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety could play a role in binding to these targets, while the chlorophenyl group might influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(1,2-Benzothiazol-3-yl)-3-phenylurea: Lacks the chlorophenyl group, which might affect its biological activity.
1-(1,2-Benzothiazol-3-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
1-(1,2-Benzothiazol-3-yl)-3-(4-fluorophenyl)urea: The fluorine atom might enhance the compound’s stability and reactivity.
Uniqueness
1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea is unique due to the presence of both the benzothiazole and chlorophenyl groups. These structural features could confer distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
104121-50-8 |
|---|---|
Molecular Formula |
C14H10ClN3OS |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-3-yl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-5-7-10(8-6-9)16-14(19)17-13-11-3-1-2-4-12(11)20-18-13/h1-8H,(H2,16,17,18,19) |
InChI Key |
LENYSHLXFPUYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


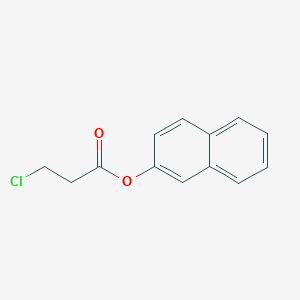
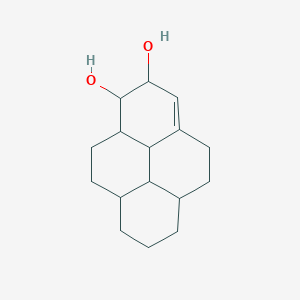
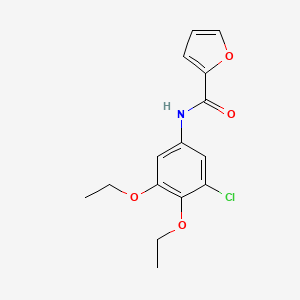
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
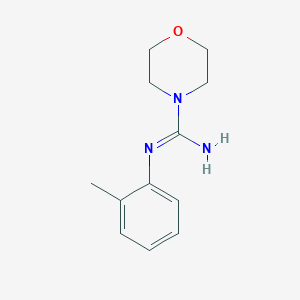


![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)

![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
